molecular formula C8H12BrNSi B1310662 2-Bromo-6-(trimethylsilyl)pyridine CAS No. 59409-80-2

2-Bromo-6-(trimethylsilyl)pyridine

Cat. No. B1310662
CAS RN: 59409-80-2
M. Wt: 230.18 g/mol
InChI Key: JHVGQGZQAUEZJZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12BrNSi and a molecular weight of 230.18 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

2-Bromo-6-(trimethylsilyl)pyridine has a density of 1.3±0.1 g/cm3, a boiling point of 239.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its water solubility at 25 deg C is 11.28 mg/L .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : 2-Bromo-6-(trimethylsilyl)pyridine is utilized in the synthesis of various pyridine derivatives. For example, it has been used in the preparation of 2-trimethylgermyl- and 2-trimethylstannyl-pyridine through metallation and subsequent treatment with specific reagents. These compounds are studied for their molecular structure and properties (Riedmiller, Jockisch, & Schmidbaur, 1999).

  • Crystal and Molecular Structure Determination : Investigations into the crystal and molecular structure of derivatives of 2-bromo-6-(trimethylsilyl)pyridine reveal insights into the bending of substituents towards nitrogen heteroatoms and the intrinsic properties of the heteroarene skeleton. These studies are important for understanding the chemical behavior and potential applications of these compounds (Riedmiller, Jockisch, & Schmidbaur, 1999).

Chemical Reactions and Properties

  • Role in Cycloaddition Reactions : The compound plays a role in [4+2] cycloaddition reactions, as demonstrated in studies involving the preparation of bromo-phosphinines. These findings contribute to the development of new routes for synthesizing phosphinines using readily available materials (Habicht, Wossidlo, Weber, & Müller, 2016).

  • Reactivity Studies : Research into the reactivity of the SiC bond in 2-bromo-6-trimethylsilylpyridine provides insights into its chemical behavior. Understanding its reactivity compared to other silicon-containing compounds is crucial for potential applications in organic synthesis and materials science (Jutzi & Lorey, 1976).

Applications in Organic Synthesis

  • Synthesis of Novel Compounds : This chemical is instrumental in the synthesis of novel organic compounds. For example, it has been used in the preparation of derivatives like 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridines, which are important in nucleoside chemistry (May & Townsend, 1975).

  • of benzaldehyde. This highlights its role in enhancing the efficiency of specific organic transformations (Lundgren, Lutsenko, Jönsson, & Moberg, 2003).
  • Pyridine Derivatives Synthesis : It is used in the preparation of a variety of pyridine derivatives. This is exemplified by the synthesis of 2,6-disubstituted pyridines and bipyridyls, indicating its utility in creating complex organic structures (Parks, Wagner, & Holm, 1973).

properties

IUPAC Name

(6-bromopyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVGQGZQAUEZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459106
Record name 2-bromo-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trimethylsilyl)pyridine

CAS RN

59409-80-2
Record name 2-bromo-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butylmagnesium chloride (4.00 mmol) in 2.00M tetrahydrofuran solution (2.00 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.55M hexane (5.20 mL). The mixture was stirred at 0° C. for 15 minutes, and 2,6-dibromopyridine (2.37 g, 10.0 mmol) in toluene (25 mL) was added thereto below 10° C. over a period of 10 minutes or more. The resultant suspension was stirred at 0° C. for one hour, and chlorotrimethylsilane (13 mmol, 1.65 mL)) was added thereto. After the mixture was stirred at 0° C. for one hour and at room temperature for 1.5 hours, an aqueous solution (20 mL) of 1M acetic acid was added thereto. The reaction mixture was extracted twice with ethyl acetate (50 mL). The organic phase was separated, washed with water (10 mL), dried over magnesium sulfate, and concentrated under reduced pressure to give a residue. The residue was purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (20:1, v/v) to give the title compound (881 mg, about 38% yield) as colorless powder.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
8.06 mmol
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
solvent
Reaction Step Two
Quantity
2.37 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.65 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
IT Siraj - ChemSearch Journal, 2013 - ajol.info
… in 2002 also reported the synthesis and isolation of free pyridine functionalized NHC ligand from the reaction of 1-(2,6-diisopropylphenyl)imidazole and 2-bromo-6-trimethylsilyl pyridine …
Number of citations: 2 www.ajol.info
AA Danopoulos, S Winston, T Gelbrich… - Chemical …, 2002 - pubs.rsc.org
… † The pyridine-substituted imidazolium bromide was prepared from 1-(2,6-diisopropylphenyl)imidazole and 2-bromo-6-trimethylsilyl pyridine, following a analogous procedure to the …
Number of citations: 57 pubs.rsc.org
T Tsukahara, DC Swenson, RF Jordan - Organometallics, 1997 - ACS Publications
The reaction of Zr(CH 2 Ph) 4 with the pyridine alcohols 6-pyCR 1 R 2 OH (2a, R 1 = R 2 = CF 3 ; 2b, R 1 = R 2 = Me; 2c, R 1 = H, R 2 = CF 3 ) yields dibenzyl complexes (pyCR 1 R 2 O) …
Number of citations: 131 pubs.acs.org
TA Shuttleworth, AM Miles-Hobbs, PG Pringle… - Dalton …, 2017 - pubs.rsc.org
The synthesis of a series of CgPAr ligands is reported, where CgP is the 6-phospha-2,4,8-trioxa-1,3,5,7-tetramethyladamant-6-yl moiety and Ar = 2-pyridyl (L2), 3-pyridyl (L3), 2-…
Number of citations: 26 pubs.rsc.org
A Brück, K Ruhland - Organometallics, 2009 - ACS Publications
Reaction of chloro(diene)rhodium(I) dimer with 2-pyridyl- and 2-imidazylphosphines resulted in the formation of the four-coordinate, square-planar complexes chloro(diene)rhodium-κ 1 -…
Number of citations: 34 pubs.acs.org
JL Rodgers - 2004 - search.proquest.com
The development of selective and efficient homogeneous catalysts for the coupling of epoxides and CO 2 to form polycarbonates or cyclic carbonates has become an ever-increasing …
Number of citations: 2 search.proquest.com
IT Siraj - 2012 - scholar.archive.org
N-heterocyclic carbenes (NHCs) have been developed in the last two decades as an important material in homogenous catalysis. Also MOFs have recently been receiving a great deal …
Number of citations: 2 scholar.archive.org

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